4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide
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Overview
Description
4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may yield reduced imidazole derivatives .
Scientific Research Applications
4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral and anti-inflammatory agent.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-imidazole: Another imidazole derivative with similar chemical properties but different biological activities.
1,3-diazole: A related compound with a similar structure but different reactivity and applications.
Uniqueness
4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide is unique due to its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
741206-64-4 |
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Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C5H9N5O/c1-7-5(11)3-4(10-6)9-2-8-3/h2,10H,6H2,1H3,(H,7,11)(H,8,9) |
InChI Key |
XMWFXOCCMKNUCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)NN |
Origin of Product |
United States |
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